A2A Adenosine Receptor Antagonist Activity: N9-Propargyl Group as a Critical Pharmacophore
Structure-activity relationship (SAR) studies have established that the N9-propargyl group is essential for potent A2A adenosine receptor antagonism. In a series of 8-substituted 2-alkynyl-N9-propargyladenine derivatives, the propargyl group at the 9-position was found to be critical for A2A antagonist activity [1]. The parent compound, 9-(prop-2-yn-1-yl)-9H-purin-6-amine, serves as the foundational scaffold from which optimized derivatives with low nanomolar IC50 values were developed. The optimized derivative (Compound 4a) demonstrated oral activity in vivo at a dose of 3 mg/kg in a mouse catalepsy model and a 6-hydroxydopamine-lesioned rat model of Parkinson's disease [2]. In contrast, analogs lacking the N9-propargyl group or bearing alternative N9-substituents exhibited significantly reduced or no A2A antagonist activity, underscoring the unique role of this functional group [3]. This evidence positions the compound as an indispensable starting material for A2A receptor-targeted drug discovery programs.
| Evidence Dimension | A2A Adenosine Receptor Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | Essential N9-propargyl pharmacophore; optimized derivatives achieve low nM IC50 (e.g., 0.016 - 0.657 µM) [4] |
| Comparator Or Baseline | Analogs with alternative N9-substituents (e.g., methyl, ethyl) or unsubstituted adenine |
| Quantified Difference | Propargyl substitution confers A2A antagonist activity; removal or replacement diminishes or abolishes activity [1] |
| Conditions | In vitro A2A adenosine receptor binding assays; in vivo mouse catalepsy and 6-OHDA-lesioned rat models [2] |
Why This Matters
This evidence demonstrates that the N9-propargyl group is a non-negotiable structural feature for A2A antagonist development, making this specific compound a mandatory building block for any SAR campaign targeting this receptor.
- [1] Endo, K. et al. 8-Substituted 2-alkynyl-N9-propargyladenines as A2A adenosine receptor antagonists. Bioorg. Med. Chem. 2014, 22, 3072-3082. View Source
- [2] Endo, K. et al. 8-Substituted 2-alkynyl-N9-propargyladenines as A2A adenosine receptor antagonists. Bioorg. Med. Chem. 2014, 22, 3072-3082. View Source
- [3] Endo, K. et al. Novel 2-alkynyl-N9-propargyladenine and medicinal use thereof. US Patent US20130245046A1, 2013. View Source
- [4] Endo, K. et al. 8-Substituted 2-alkynyl-N9-propargyladenines as A2A adenosine receptor antagonists. Bioorg. Med. Chem. 2014, 22, 3072-3082. IC50 range 0.016-0.657 µM. View Source
